![molecular formula C16H12N2O5 B3893621 4-[(2-hydroxy-5-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3893621.png)
4-[(2-hydroxy-5-methylphenyl)amino]-3-nitro-2H-chromen-2-one
Overview
Description
4-[(2-hydroxy-5-methylphenyl)amino]-3-nitro-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(2-hydroxy-5-methylphenyl)amino]-3-nitro-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound has been shown to possess free radical scavenging activity, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the expression of various genes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in conditions such as arthritis and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(2-hydroxy-5-methylphenyl)amino]-3-nitro-2H-chromen-2-one in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Additionally, this compound is relatively easy to synthesize and is commercially available, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are numerous future directions for the study of 4-[(2-hydroxy-5-methylphenyl)amino]-3-nitro-2H-chromen-2-one. One potential area of research is the development of novel derivatives of this compound with improved biological activities and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in various disease states. Finally, the use of this compound in combination with other therapeutic agents may also be explored to enhance its efficacy and reduce potential toxicity.
Scientific Research Applications
The potential applications of 4-[(2-hydroxy-5-methylphenyl)amino]-3-nitro-2H-chromen-2-one in scientific research are vast and varied. This compound has been studied extensively for its anticancer properties, with promising results in inhibiting the growth of various cancer cells, including breast, lung, and liver cancer. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for conditions such as arthritis and cardiovascular disease.
properties
IUPAC Name |
4-(2-hydroxy-5-methylanilino)-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-9-6-7-12(19)11(8-9)17-14-10-4-2-3-5-13(10)23-16(20)15(14)18(21)22/h2-8,17,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMZIEQDERSIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl}acetamide](/img/structure/B3893544.png)
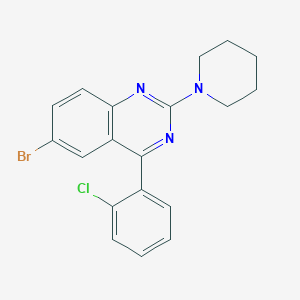
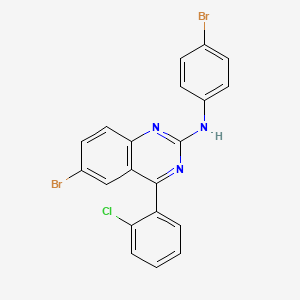
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B3893566.png)
![2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-6-methyl-4-phenylquinazoline](/img/structure/B3893570.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893581.png)
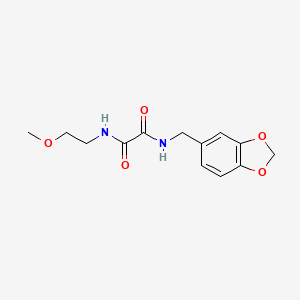
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3893599.png)
![3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3893602.png)
![3,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3893606.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893619.png)
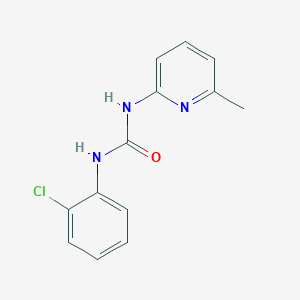
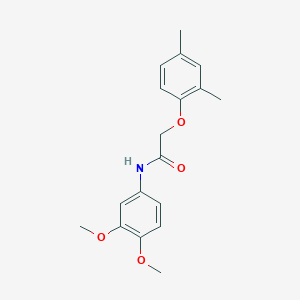
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-iodophenyl)benzenecarboximidamide](/img/structure/B3893652.png)